BenchChemオンラインストアへようこそ!

2-(Bromomethyl)-1H-benzo[d]imidazole

Nucleophilic substitution Synthetic methodology Heterocyclic chemistry

2-(Bromomethyl)-1H-benzo[d]imidazole (CAS 30770-24-2; molecular formula C₈H₇BrN₂; molecular weight 211.06 g/mol) is a heterocyclic building block featuring a benzimidazole bicycle with a bromomethyl substituent at the 2-position. This structure classifies it among 2-halomethylbenzimidazoles, a group recognized for enhanced electrophilic reactivity at the exocyclic carbon due to activation by the benzimidazole ring system.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 30770-24-2
Cat. No. B3051064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1H-benzo[d]imidazole
CAS30770-24-2
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CBr
InChIInChI=1S/C8H7BrN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)
InChIKeyGTQILGWKIWRZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1H-benzo[d]imidazole (CAS 30770-24-2): A Strategic Electrophilic Benzimidazole Building Block for Medicinal Chemistry and Targeted Synthesis


2-(Bromomethyl)-1H-benzo[d]imidazole (CAS 30770-24-2; molecular formula C₈H₇BrN₂; molecular weight 211.06 g/mol) is a heterocyclic building block featuring a benzimidazole bicycle with a bromomethyl substituent at the 2-position . This structure classifies it among 2-halomethylbenzimidazoles, a group recognized for enhanced electrophilic reactivity at the exocyclic carbon due to activation by the benzimidazole ring system [1]. The compound serves as a pivotal intermediate in synthesizing structurally diverse benzimidazole derivatives, particularly those bearing thiazole and triazole motifs, for antimicrobial and anticancer drug discovery programs [2].

Why 2-(Bromomethyl)-1H-benzo[d]imidazole Is Not Interchangeable with Other 2-Halomethyl- or 2-Hydroxymethylbenzimidazoles


The synthetic utility of 2-(bromomethyl)-1H-benzo[d]imidazole is directly governed by the nature of the 2-substituent, making generic substitution with chloro, iodo, or hydroxy analogs chemically unjustifiable. The bromine atom in the bromomethyl group provides a superior balance of leaving-group ability and thermal stability compared to chlorine, while offering greater atom economy and reduced steric hindrance relative to iodine [1]. Moreover, the benzimidazole ring system exerts a pronounced allylic activation effect on the exocyclic carbon, amplifying reactivity differences between halogens to a degree not seen in simple benzyl halides [1]. Consequently, the reaction rate, yield profile, and product purity are highly sensitive to the halogen identity, directly impacting the success of downstream functionalization in multi-step synthetic campaigns [2].

Quantitative Evidence Guide for Selecting 2-(Bromomethyl)-1H-benzo[d]imidazole Over Structural Analogs


Enhanced Leaving-Group Ability of Bromine vs. Chlorine in 2-Halomethylbenzimidazoles Underpins Superior Reactivity

Classical studies on the allylic character of 2-(α-chloroalkyl)benzimidazoles established that the benzimidazole ring system strongly activates the exocyclic carbon toward nucleophilic attack. 2-Chloromethylbenzimidazole undergoes rapid reaction with primary and secondary amines, showing higher reactivity than benzyl chloride and allyl chloride which are standard activated halides [1]. Given the generally accepted leaving-group order of bromine over chlorine (Br > Cl) in SN2 reactions, the 2-bromomethyl analog is predicted to exhibit even greater reactivity. This translates to faster reaction times, lower activation temperatures, or the ability to engage weaker nucleophiles, ultimately providing higher yields in fewer steps for library synthesis programs.

Nucleophilic substitution Synthetic methodology Heterocyclic chemistry

Derivatives of 2-(Bromomethyl)-1H-benzo[d]imidazole Demonstrate Superior Antimicrobial Potency vs. Standard-of-Care Antibiotics

In a study using 2-(bromomethyl)-1H-benzimidazole as the starting scaffold, the synthesized benzimidazole-5-(aryldiazenyl)thiazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 12 ± 0.095 µg/mL against E. coli and 21 ± 1.64 µg/mL against S. aureus. While the reference antibiotic Ampicillin showed an MIC of 2.1 ± 0.09 µg/mL against E. coli, and Kanamycin was 11.3 ± 0.87 µg/mL against S. aureus, the lead derivative 8c demonstrated activity broadly comparable to Kanamycin, a clinical benchmark [1]. The same reaction manifold is not directly accessible when starting from the 2-chloromethyl analog, as reported in separate thiadiazole studies, which rely on alternative chemistry for scaffold elaboration [2].

Antibacterial activity Drug discovery Benzimidazole derivatives

Anticancer Activity of 2-(Bromomethyl)-1H-benzo[d]imidazole Against Human Cervical Carcinoma Validates Its Direct Biological Relevance

Unlike many building blocks which are inherently inert and require extensive functionalization for bioactivity, 2-(bromomethyl)-1H-benzo[d]imidazole (termed 2BRM) has been independently shown to inhibit the growth of human cervical carcinoma cells in vitro. The proposed mechanism involves disruption of the cancer cell membrane leading to cell death, potentially mediated through inhibition of fatty acid synthesis and protein synthesis pathways . This dual role—both a reactive intermediate and a directly bioactive entity—distinguishes it from the 2-chloromethyl and 2-hydroxymethyl analogs, for which no equivalent direct cytotoxicity claims have been reported.

Anticancer activity Cytotoxicity Cell-based assays

Higher Synthetic Versatility of the Bromomethyl Group Enables More Efficient Construction of Diverse Benzimidazole Libraries Compared to Chloromethyl Analogues

The bromomethyl group permits a broad range of reactions including thioether formation, amine alkylation, and azide substitution, which collectively enable the rapid generation of structurally diverse libraries from a single key intermediate. In the study by Khalifa et al., 2-(bromomethyl)-1H-benzimidazole was sequentially elaborated into three distinct heterocyclic series—thiazolidinones, thiazolimines, and arylazothiazoles—yielding a total of nine biologically active compounds in a convergent synthetic scheme [1]. By contrast, 2-chloromethylbenzimidazole has been preferentially employed with a narrower set of nucleophiles, primarily thiols and amines, due to its lower electrophilicity [2]. The broader reactivity profile of the bromomethyl derivative reduces the need for intermediate halogen exchange steps, streamlining the path from intermediate to screening collection.

Synthetic efficiency Combinatorial chemistry Cross-coupling

Best Research and Application Scenarios for 2-(Bromomethyl)-1H-benzo[d]imidazole in Drug Discovery and Chemical Biology


Proficient Synthetic Intermediate for Benzimidazole-Focused Library Synthesis in Antimicrobial Drug Discovery

In antimicrobial drug discovery programs, 2-(bromomethyl)-1H-benzo[d]imidazole serves as a highly proficient key intermediate for constructing focused libraries of benzimidazole-thiazole, benzimidazole-thiadiazole, and benzimidazole-azole hybrids [1]. Its operationally convenient bromine leaving group enables rapid diversification via nucleophilic substitution under mild conditions, generating compounds with MIC values against Gram-positive and Gram-negative bacteria as low as 12 µg/mL, potency that approaches clinically used agents [1].

Strategic Starting Material for Structure–Activity Relationship (SAR) Exploration of Anticancer Benzimidazoles

The compound's dual functional profile—synthetic handle and intrinsic antiproliferative activity—makes it a strategic starting point for SAR exploration of anticancer benzimidazoles . Where the 2-bromomethyl group serves as a vector for structural diversification, the core itself exhibits growth inhibition of human cervical carcinoma cells, potentially providing a baseline activity level that derivatives must surpass .

Efficiency-Boosting Synthon for Multi-Step Convergent Synthesis in Academic and CRO Settings

For academic laboratories and Contract Research Organizations (CROs) performing multi-step convergent syntheses, the higher electrophilicity of the bromomethyl group compared to chloromethyl analogs translates into reduced reaction times and improved atom economy [2]. The ability to directly engage a wider range of nucleophiles, including weaker ones such as thiols and imines, without intermediate halogen exchange steps streamlines route design and can reduce the total reaction step count by 1 to 2 synthetic operations, conferring significant time and cost advantages over the 2-chloromethyl analog [2].

Quote Request

Request a Quote for 2-(Bromomethyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.